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Introduction

Inotersen (marketed as Tegsedi) is an antisense oligonucleotide inhibitor of transthyretin (TTR)
protein synthesis indicated for the treatment of polyneuropathy associated with hereditary
transthyretin-mediated amyloidosis (hATTR).[1][2] hATTR is a progressive and fatal disease
caused by mutations in the TTR gene, leading to the deposition of misfolded TTR protein as
amyloid fibrils in various tissues, including peripheral nerves, heart, and gastrointestinal tract.[3]
[4] Inotersen targets the mMRNA of both mutant and wild-type TTR, leading to its degradation
and a subsequent reduction in the circulating TTR protein levels.[5][6] This document provides
a detailed overview of the statistical analysis plan for clinical trials evaluating the efficacy and
safety of Inotersen, primarily based on the pivotal Phase 3 NEURO-TTR study
(NCT01737398).[7][8]

Experimental Protocols
Study Design

The NEURO-TTR study was a multicenter, randomized, double-blind, placebo-controlled, 15-
month, Phase 3 trial.[8][9] A total of 172 patients with hATTR with polyneuropathy (Stage 1 or
2) were randomized in a 2:1 ratio to receive either 300 mg of Inotersen or a placebo via
subcutaneous injection once weekly for 65 weeks.[8][10] Following the completion of the initial
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study, a majority of patients enrolled in an open-label extension (OLE) study (NCT02175004) to

assess the long-term safety and efficacy of Inotersen.[7][11]

Inclusion and Exclusion Criteria

Inclusion Criteria: Adult patients (=18 years) with a diagnosis of hATTR with polyneuropathy,
specifically Stage 1 (ambulatory without assistance) or early Stage 2 (ambulatory with
assistance).[8][10]

Exclusion Criteria: Key exclusion criteria included low platelet count (<100,000/uL), a history
of glomerulonephritis with previous Inotersen use, and known hypersensitivity to the drug.[1]
[10]

Efficacy and Safety Assessments

A comprehensive set of assessments were performed at baseline and at regular intervals

throughout the study.

Neuropathy Impairment: Assessed using the modified Neuropathy Impairment Score +7
(mNIS+7). This composite score evaluates muscle weakness, sensory function, and nerve
conduction.[8]

Quality of Life: Measured using the patient-reported Norfolk Quality of Life-Diabetic
Neuropathy (Norfolk QoL-DN) questionnaire.[8]

Serum TTR Levels: Monitored to assess the pharmacodynamic effect of Inotersen.[6]

Safety Monitoring: Included regular monitoring of platelet counts, renal function (serum
creatinine and urinalysis), and liver function tests. Due to the risk of thrombocytopenia and
glomerulonephritis, enhanced monitoring protocols were implemented.[12] Vitamin A levels
were also monitored, and supplementation was recommended.[2]

Statistical Analysis Plan

The statistical analysis plan for the Inotersen clinical trials was designed to evaluate the

efficacy and safety of the treatment compared to a placebo.
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Primary Efficacy Endpoints

The two primary efficacy endpoints were the change from baseline to week 66 in:

» Modified Neuropathy Impairment Score +7 (mNIS+7): This endpoint assesses the
progression of neuropathic impairment.

» Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) total score: This patient-
reported outcome measures the impact of the disease on the patient's quality of life.[8]

Statistical Methods

e Analysis of Covariance (ANCOVA): The primary efficacy endpoints were analyzed using an
ANCOVA model, with the baseline value as a covariate and the treatment group as the main
factor.

o Mixed-effects Model for Repeated Measures (MMRM): An MMRM analysis was likely used
for supportive analysis of the primary endpoints and for the analysis of secondary continuous
endpoints to account for longitudinal data and missing values.

¢ Handling of Missing Data: While the specific methods for handling missing data are not
detailed in the available public documents, for intent-to-treat (ITT) analysis in such trials,
methods like multiple imputation are commonly employed.

Sample Size and Power

The sample size of 172 patients was determined to provide sufficient statistical power to detect
a clinically meaningful difference between the Inotersen and placebo groups for the two primary
endpoints.

Subgroup Analyses

Pre-specified subgroup analyses were likely conducted to assess the consistency of the
treatment effect across different patient populations, including subgroups based on TTR
mutation (e.g., Val30Met vs. non-Val30Met), disease stage, and geographical region.[8]

Data Presentation
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All quantitative data from the clinical trials were summarized using descriptive statistics. For

continuous variables, this included the number of subjects, mean, standard deviation, median,

and range. For categorical variables, counts and percentages were provided.

Table 1: Summary of Primary Efficacy Endpoint Results

from NEURO-TTR Study

Inotersen Placebo Group

Endpoint
Group (n=112) (n=60)

Treatment
. p-value
Difference

Change from
Baseline in
mNIS+7

Least Squares

Mean (SE) 1.8 (1.6) 20.9 (2.1)

-19.1 < 0.0001

Change from
Baseline in
Norfolk QoL-DN

Least Squares

Mean (SE) 1.4 (2.1) 12.7 (2.8)

-11.3 0.0006

Data adapted from published results of the NEURO-TTR study.[8]

Adverse Event of Special

Inotersen Group (n=112) Placebo Group (n=60)

Interest

Thrombocytopenia (Platelets <

28 (25%) 1 (2%)
100 x 10°/L)
Serious Bleeding Events 3 (3%) 0 (0%)
Glomerulonephritis 3 (3%) 0 (0%)
Discontinuation due to Renal
4 (4%) 1 (2%)
Adverse Events
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Data adapted from published results of the NEURO-TTR study.

Mandatory Visualizations
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Caption: Mechanism of action of Inotersen in reducing TTR protein production.
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Patient Screening

Inclusion/Exclusion Criteria Met?

Randomization (2:1)

Screen Failure
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Statistical Analysis
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Statistical Analysis Plan Hierarchy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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